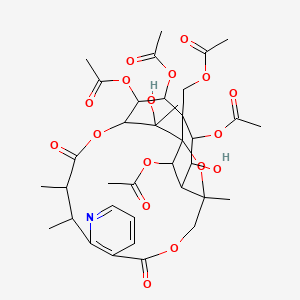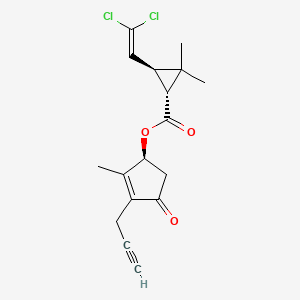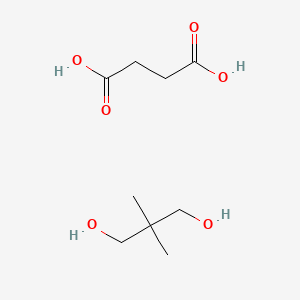
Polybenzimidazole
Vue d'ensemble
Description
Polybenzimidazole (PBI) is a type of synthetic polymer that has gained significant attention in various industries due to its unique and robust set of properties . It is a high-performance thermoplastic polymer characterized by an imidazole ring, making it exceptionally stable and resistant to heat, chemicals, and wear . It does not exhibit a melting point, has exceptional thermal and chemical stability, and does not readily ignite .
Synthesis Analysis
PBI is synthesized via the polymerization of diphenyl isophthalate and 3,3′-diaminobenzidine . This chemical reaction results in the formation of a polymeric structure that consists of repeating benzimidazole units . The advantages and limitations of different synthetic procedures and pathways are analyzed, with focus on homogeneous solution polymerization .
Molecular Structure Analysis
The structure of PBI consists of an aromatic imidazole ring linked by a methylene bridge . This rigid, planar structure imparts the polymer with outstanding thermal and chemical stability . The structure of PBI has been confirmed using various characterization techniques such as FT-IR, 1H-NMR, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .
Chemical Reactions Analysis
Thermogravimetric analysis on PBI samples was carried out at different heating rates, and the obtained TG data were elaborated to evaluate the activation energy of PBI . The thermokinetics results for PBI show an improvement in thermal stability due to the addition of nano-ZrO2 .
Physical And Chemical Properties Analysis
PBI has an extraordinarily high thermal decomposition temperature (>500°C) and retains its mechanical integrity at high temperatures . It doesn’t melt under practical conditions, a property quite rare for polymers . PBI exhibits excellent resistance to a wide range of harsh chemicals, including strong acids and alkalis . It remains virtually unaffected even when exposed to these chemicals over extended periods . Thanks to its strong molecular structure, PBI has remarkable wear and abrasion resistance .
Applications De Recherche Scientifique
Electrochemical Cells
Polybenzimidazoles have found significant application in electrochemical cells . The benzimidazole groups in PBI molecules offer superior thermal stability and can be modified by strong acids to form proton conducting membranes . This has led to their extensive use in fuel cells as polymer electrolyte membranes (PEMs) over the last two decades .
Separation Processes
PBI has been used in separation processes . Its unique chemistry and thermal stability make it suitable for use in environments where other materials may not perform as well .
Aerospace Applications
PBI was initially explored as a thermally stable and non-flammable textile fiber to replace asbestos, and as a high-temperature matrix resin for aerospace and defense applications . Its exceptional thermal and oxidative stability makes it ideal for these high-stress environments .
Textile Applications
PBI has been commercialized as a textile fiber for a wide range of applications . Its non-flammability and thermal stability make it a safe and durable choice for various textile products .
Fuel Cells
PBI has been extensively employed in fuel cells as polymer electrolyte membranes . After being doped with phosphoric acid or sulfuric acid, the PBI/acid complex exhibits a higher proton conductivity, lower gas permeability, and durable operation .
Anion Exchange Membranes
PBI and quaternized-PBI can serve as a framework in forming highly anion conducting anion exchange membranes with outstanding alkaline resistance . These membranes have the advantage of much faster kinetics of the oxygen reduction reaction under alkaline operating conditions, which allows the use of non-precious metal catalysts .
Protective Coatings
PBI has been used in the development of protective coatings . Its unique chemistry and thermal stability make it an excellent choice for protective applications .
Molding Resins
PBI has been used in the development of molding resins . Its unique chemistry and thermal stability make it an excellent choice for molding applications .
Each of these applications leverages the unique properties of PBI, including its thermal stability, chemical resistance, and unique chemistry as a polymeric secondary amine .
Mécanisme D'action
Target of Action
Polybenzimidazole (PBI) is a high-performance polymer that primarily targets various industrial applications due to its exceptional thermal stability, flame retardance, and oxidative resistance . It’s used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations .
Mode of Action
PBI interacts with its targets through its unique chemistry, a polymeric secondary amine, as well as its thermal and chemical stability . It’s synthesized by a two-stage melt-solid polycondensation reaction . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .
Biochemical Pathways
The biochemical pathways of PBI involve the synthesis from aromatic bis-o-diamines and dicarboxylates . The amphoteric nature of benzimidazole groups in PBI allows for the formation of cationic or anionic ionenes depending on the pH . In the presence of protic acids, such as phosphoric acid, cationic ionenes in the form of protic polybenzimidazoliums are obtained, which dramatically changes the physicochemical properties of the material .
Pharmacokinetics
PBI exhibits remarkable thermal stability with a negligible weight loss (<5%) up to 570 °C . It’s a thermoplastic polymer with a Tg of 435°C .
Result of Action
The result of PBI’s action is the creation of materials with exceptional thermal and chemical stability. For instance, PBI hollow fiber membranes (HFMs) exhibit outstanding permselectivity and productivity, exceeding the 2008 Robeson’s upper bound for H2/CO2 separation at elevated temperatures (>200 °C) .
Action Environment
The action of PBI is influenced by environmental factors such as temperature, pH, and the presence of protic acids .
Safety and Hazards
Orientations Futures
After approximately 15 years of development, PBI chemistries and the concomitant manufacturing processes have evolved to produce commercially available membrane electrode assemblies (MEAs) . PBI MEAs can operate reliably without complex water humidification hardware and are able to run at elevated temperatures of 120–180 °C due to the physical and chemical robustness of PBI membranes . These higher temperatures improve the electrode kinetics and conductivity of the MEAs, simplify the water and thermal management of the systems, and significantly increase their tolerance to fuel impurities .
Propriétés
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLRBIVHNDGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25928-81-8 | |
| Details | Compound: 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25928-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 162344865 | |
CAS RN |
25928-81-8 | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)






